11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one
Description
11-(2-Piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one is a benzodiazepine derivative with a piperazine-containing acetyl group at the 11-position. Structurally, it belongs to the pyrido[2,3-b][1,4]benzodiazepin-6-one family, characterized by a fused tricyclic system. The compound is closely related to pirenzepine, a well-known M1 muscarinic acetylcholine receptor (mAChR) antagonist used in treating gastric ulcers . The key distinction lies in the substitution pattern: while pirenzepine features a 4-methylpiperazinyl group, this compound substitutes it with a piperazinyl moiety, altering receptor interaction dynamics . Its molecular formula is C₁₉H₂₁N₅O₂, with a molecular weight of 351.4 g/mol .
Properties
Molecular Formula |
C19H20N4O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C19H20N4O2/c24-18(13-22-11-9-20-10-12-22)23-16-7-3-1-5-14(16)19(25)21-15-6-2-4-8-17(15)23/h1-8,20H,9-13H2,(H,21,25) |
InChI Key |
HTLSFUDMPFXNED-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Pirenzepine typically involves the demethylation of Pirenzepine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of N-Desmethyl Pirenzepine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Pirenzepine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: N-Desmethyl Pirenzepine can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions often require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully reduced amine compounds.
Scientific Research Applications
N-Desmethyl Pirenzepine has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying the behavior of muscarinic receptor antagonists.
Biology: Employed in biological studies to understand the interaction of muscarinic receptors with various ligands.
Medicine: Investigated for its potential therapeutic effects and as a metabolite in pharmacokinetic studies of Pirenzepine.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
N-Desmethyl Pirenzepine exerts its effects by binding to muscarinic acetylcholine receptors. These receptors mediate various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins. By antagonizing these receptors, N-Desmethyl Pirenzepine can inhibit gastric acid secretion and affect other physiological processes.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Key Analogues
Key Observations:
Pirenzepine : The 4-methyl group on the piperazine ring enhances M1 selectivity, making it effective in reducing gastric acid secretion . Its affinity for M1 receptors is ~10-fold higher than for M2/M3 .
AF-DX 116: Substitution with a piperidine ring bearing a diethylamino group shifts selectivity to M2 receptors, useful in cardiovascular conditions like bradycardia .
Target Compound : The absence of the methyl group on piperazine may reduce M1 selectivity compared to pirenzepine, possibly increasing affinity for other subtypes. Preclinical data are needed to confirm this hypothesis.
Binding Affinity and Functional Activity
Table 2: Binding Affinities (Ki, nM) at mAChR Subtypes
| Compound | M1 | M2 | M3 | M4 | M5 | |
|---|---|---|---|---|---|---|
| Pirenzepine | 6.2 | 248 | 49 | 130 | 260 | |
| AF-DX 116 | 1,200 | 18 | 260 | 90 | 3,500 | |
| AQ-RA 741 | 1,800 | 32 | 1,100 | 45 | >10,000 |
- Target Compound: No direct binding data are available, but structural modeling suggests its affinity for M1 may be lower than pirenzepine due to reduced lipophilicity from the unmodified piperazine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
